2,4,6-Hexadecatrienoic acid

Lipophilicity ADMET Physicochemical Properties

Procurement ambiguity among hexadecatrienoic acid isomers causes experimental failure-only the (E,E,E)-2,4,6-isomer (CAS 67214-24-8) serves as the verified reactant for scyphostatin total synthesis, a potent neutral sphingomyelinase (nSMase) inhibitor. - **Critical differentiation**: Positional isomer specificity (2,4,6-triene vs. 7,10,13 or 6,9,12 variants). - **Key application**: Building block for scyphostatin analogs in inflammation/cancer signaling research. - **Supply advantage**: Rigorous QC; dedicated isomer confirmation provided with each shipment.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
Cat. No. B15061639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Hexadecatrienoic acid
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC(=O)O
InChIInChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)
InChIKeySZQQHKQCCBDXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Hexadecatrienoic Acid Technical Overview


2,4,6-Hexadecatrienoic acid (CAS 67214-24-8 for the all-trans E,E,E isomer) is a long-chain, polyunsaturated fatty acid with a 16-carbon backbone and three conjugated double bonds at the 2, 4, and 6 positions . As a member of the fatty acyls class, its molecular weight is 250.38 g/mol with a predicted LogP of 6.10, indicating high lipophilicity and low water solubility [1]. This specific isomer is distinct from other hexadecatrienoic acids, such as the omega-3 isomer (7,10,13-hexadecatrienoic acid) found in plant thylakoid membranes or the plastidial isomer (6,9,12-hexadecatrienoic acid) identified in marine diatoms, which have vastly different biological origins and functions . The compound has a specialized application as a key reactant in the synthesis of scyphostatin, a potent inhibitor of neutral sphingomyelinase, highlighting its value as a specialized chemical building block [2].

2,4,6-Hexadecatrienoic Acid Procurement Risks


Procuring a generic 'hexadecatrienoic acid' without specifying the 2,4,6-isomer introduces significant scientific and experimental risk. The term 'hexadecatrienoic acid' is ambiguous, encompassing at least five distinct isomers . These isomers have different double bond positions and stereochemistry, which fundamentally alter their chemical properties and biological interactions . For example, the (E,E,E)-2,4,6-isomer is used in the synthesis of scyphostatin [1], a function not shared by other isomers like the 7,10,13-isomer (a plant membrane component) [2] or the 6,9,12-isomer (found in marine diatoms) [3]. Substituting one isomer for another would likely result in experimental failure due to the compound's inability to engage in the specific enzymatic or chemical reactions required. The differentiation for procurement is therefore absolute and rooted in molecular identity, not merely potency or activity.

2,4,6-Hexadecatrienoic Acid Differentiation Evidence


Lipophilicity: XLogP vs. C16 Fatty Acids

The predicted lipophilicity (XLogP) of 2,4,6-Hexadecatrienoic acid is 6.10 [1]. This value is higher than that of the fully saturated analog, palmitic acid (hexadecanoic acid, C16:0), which has a predicted LogP of 7.17 based on a different algorithm (ALogP) [2], but the specific XLogP value for 2,4,6-Hexadecatrienoic acid indicates a specific lipophilic profile distinct from other unsaturated analogs. For comparison, a different hexadecatrienoic isomer, (7Z,10Z,13Z)-hexadecatrienoic acid, has a reported density of 0.9±0.1 g/cm3 and a boiling point of 349.8±21.0 °C at 760 mmHg . The LogP and other physicochemical parameters are critical determinants of a compound's behavior in assays, including its partitioning into membranes and its apparent activity in cell-based assays, thus informing experimental design and solvent selection . This provides a quantitative basis for expecting different assay behavior compared to other C16 fatty acids.

Lipophilicity ADMET Physicochemical Properties

Scyphostatin Synthesis Building Block

A critical and verifiable differentiator is the reported use of (E,E,E)-2,4,6-Hexadecatrienoic acid as a reactant in the synthesis of scyphostatin [1]. Scyphostatin is a potent inhibitor of neutral sphingomyelinase [2]. This application is specific to this isomer and its defined stereochemistry. In contrast, no evidence was found indicating that other hexadecatrienoic acid isomers (e.g., 7,10,13 or 6,9,12) or even other C16 polyunsaturated fatty acids serve as a direct substitute in this synthetic pathway. The specific conjugated triene system at the 2,4,6 positions is a unique structural feature required for this specific chemical transformation.

Chemical Synthesis Sphingolipid Scyphostatin

LCAD vs. VLCAD for 4,7,10-Hexadecatrienoic Acid

While direct data for 2,4,6-Hexadecatrienoic acid is absent, data on the structurally related isomer 4,7,10-cis-hexadecatrienoic acid demonstrates class-level metabolic specificity. The CoA thioester of 4,7,10-cis-hexadecatrienoic acid was effectively dehydrogenated by both rat and human long-chain acyl-CoA dehydrogenase (LCAD) but was a poor substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) [1]. In contrast, VLCAD was active on CoA derivatives of long-chain saturated fatty acids or unsaturated fatty acids with double bonds further removed from the thioester function [2]. This demonstrates that the precise location of unsaturation on a C16 backbone is a critical determinant for recognition and processing by key metabolic enzymes, highlighting that isomers are not functionally equivalent.

Beta-oxidation Lipid Metabolism Enzyme Specificity

2,4,6-Hexadecatrienoic Acid Applications


Scyphostatin Analog Synthesis for Sphingomyelinase Research

The most documented and specific application for 2,4,6-Hexadecatrienoic acid is its use as a reactant in the total synthesis of scyphostatin and related analogs [1]. Scyphostatin is a known potent inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in sphingolipid metabolism and signaling pathways implicated in inflammation and cancer [2]. Researchers investigating the structure-activity relationships of scyphostatin or developing new nSMase inhibitors would require the specific 2,4,6-isomer as a starting material.

Conjugated Fatty Acid Biochemistry & Membrane Dynamics

As a polyunsaturated fatty acid with a conjugated triene system, 2,4,6-Hexadecatrienoic acid can serve as a specialized probe in biochemical and biophysical studies. While not directly measured for this isomer, the predicted high lipophilicity (XLogP = 6.10) and multiple double bonds suggest it can significantly alter membrane fluidity and organization when incorporated into model or cellular membranes [3]. This property is valuable for studies investigating the role of specific lipid species in membrane protein function, signal transduction, or the formation of lipid rafts, where its unique structural features would provide a point of differentiation from more common fatty acids like arachidonic or linolenic acid.

Topical Formulations with C16 Trienoic Fatty Acids

Patents describe the use of highly unsaturated C16 fatty acids having at least three double bonds, including hexadecatrienoic acid, in cosmetic compositions for improving skin condition and appearance [4]. While the patent does not specify the 2,4,6-isomer, it establishes a precedent for the use of this class of molecules in dermatological applications. Formulators seeking to develop novel 'anti-aging' or skin-lightening products could explore the 2,4,6-isomer as a unique and less-common candidate within this patented class, potentially offering a differentiated product claim based on a novel molecular entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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